3-Bromo-3'-(methylthio)benzhydrol
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Overview
Description
3-Bromo-3’-(methylthio)benzhydrol is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromine atom and a methylthio group attached to a benzhydrol framework, making it a valuable subject for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the radical benzylic bromination reaction, which can yield high-purity products . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of 3-Bromo-3’-(methylthio)benzhydrol may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’-(methylthio)benzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent benzhydrol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield sulfoxides or sulfones, while reduction typically produces the parent benzhydrol.
Scientific Research Applications
3-Bromo-3’-(methylthio)benzhydrol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-Bromo-3’-(methylthio)benzhydrol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-3’-(methylthio)benzophenone
- 3-Bromo-3’-(methylthio)benzaldehyde
- 3-Bromo-3’-(methylthio)benzoic acid
Uniqueness
Compared to these similar compounds, 3-Bromo-3’-(methylthio)benzhydrol stands out due to its benzhydrol framework, which provides unique steric and electronic properties. This makes it particularly valuable in synthetic chemistry and biological studies, where its specific interactions can be leveraged for targeted applications.
Properties
IUPAC Name |
(3-bromophenyl)-(3-methylsulfanylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrOS/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9,14,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLVZRRTBWUDAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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